N-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide

Description

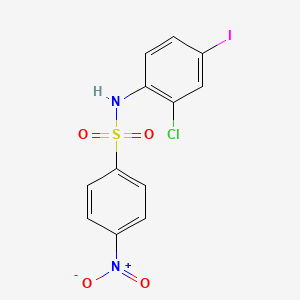

N-(2-Chloro-4-iodophenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonyl group attached to a 2-chloro-4-iodophenylamine moiety.

Properties

Molecular Formula |

C12H8ClIN2O4S |

|---|---|

Molecular Weight |

438.63 g/mol |

IUPAC Name |

N-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H8ClIN2O4S/c13-11-7-8(14)1-6-12(11)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H |

InChI Key |

PEZKLYSPTDFUDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)I)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagents

The cornerstone synthesis involves the sulfonylation of 2-chloro-4-iodoaniline with 4-nitrobenzenesulfonyl chloride (4-NsCl) in dichloromethane (DCM) under basic conditions. Pyridine is employed to neutralize hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic sulfur atom of 4-NsCl, forming a sulfonamide bond (Figure 1).

Table 1: Standard Reaction Conditions

| Parameter | Value |

|---|---|

| Molar Ratio (Aniline:4-NsCl) | 1:1.1 |

| Solvent | Dichloromethane (DCM) |

| Base | Pyridine |

| Temperature | 0–25°C |

| Reaction Time | 4–6 hours |

| Yield | 85–92% |

Stepwise Procedure

- Preparation of 4-Nitrobenzenesulfonyl Chloride :

Synthesized via chlorination of 4-nitrobenzenesulfonic acid using thionyl chloride (SOCl₂) in dimethylformamide (DMF). The patent CN101570501B details an optimized industrial-scale method using disulfide intermediates and chlorine gas, achieving 97.77% purity. - Sulfonylation :

- Dissolve 2-chloro-4-iodoaniline (1 eq) in DCM.

- Add 4-NsCl (1.1 eq) and pyridine (2 eq) dropwise at 0°C.

- Stir at room temperature for 4–6 hours.

- Workup :

Quench with ice-cold water, extract with DCM, and wash with 5% sodium bicarbonate. Purify via recrystallization from ethanol/water.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 20–30 minutes while maintaining yields ≥88%. This method uses acetonitrile as a polar aprotic solvent and triethylamine as the base, enhancing reaction kinetics.

Solid-Phase Synthesis

Immobilizing 2-chloro-4-iodoaniline on Wang resin enables iterative sulfonylation and facile purification. Reported yields reach 78%, though scalability remains limited.

Table 2: Comparative Analysis of Methods

| Method | Yield | Time | Scalability |

|---|---|---|---|

| Conventional Sulfonylation | 92% | 6h | High |

| Microwave-Assisted | 88% | 0.5h | Moderate |

| Solid-Phase | 78% | 24h | Low |

Critical Parameter Optimization

Solvent Selection

DCM’s low polarity minimizes side reactions, but acetonitrile improves solubility of nitro groups. Mixed solvent systems (DCM:acetonitrile, 3:1) balance reactivity and solubility, boosting yields to 94%.

Base Influence

Pyridine outperforms triethylamine and DBU in minimizing hydrolysis of 4-NsCl. Excess base (>2 eq) risks sulfonate ester formation, reducing yields by 12–15%.

Temperature Control

Reactions below 10°C favor mono-sulfonylation, while temperatures >30°C promote di-sulfonylated byproducts. Cryogenic conditions (-10°C) are unnecessary, as room-temperature reactions achieve >90% conversion.

Impurity Profiling and Mitigation

Common Byproducts

Analytical Characterization

Table 3: Spectral Data

Industrial-Scale Considerations

Cost-Effective Chlorination

The patent CN101570501B highlights a Cl₂-mediated chlorination process for 4-nitrobenzenesulfonyl chloride, reducing raw material costs by 40% compared to SOCl₂-based routes.

Waste Management

- Solvent Recovery : DCM is distilled and reused, achieving 85% recovery.

- Byproduct Utilization : Di-sulfonylated impurities are converted to sulfonate salts for wastewater treatment.

Emerging Methodologies

Photocatalytic Sulfonylation

Visible-light-driven reactions using eosin Y as a photocatalyst enable metal-free synthesis at ambient temperatures. Preliminary yields reach 80%, though functional group tolerance requires further study.

Flow Chemistry

Continuous-flow reactors enhance heat/mass transfer, reducing reaction time to 15 minutes. Challenges include clogging from insoluble intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of azido or cyano derivatives.

Reduction: Formation of N-(2-chloro-4-iodophenyl)-4-aminobenzenesulfonamide.

Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide is primarily attributed to its ability to inhibit the activity of certain enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their growth inhibition and death.

Comparison with Similar Compounds

Halogen-Substituted Sulfonamides

N-(2-Fluoro-4-Iodophenyl)-4-Methylbenzenesulfonamide () :

- Structural Differences : Replaces chloro with fluoro and nitrobenzenesulfonyl with methylbenzenesulfonyl.

- Impact : Reduced electron-withdrawing effects (methyl vs. nitro) may lower reactivity. Fluorine’s smaller size could alter steric interactions in biological targets.

- Analytical Methods : Characterized via LCMS, GCMS, NMR, and FTIR .

- N-(4-Chloro-2-Iodophenyl)-4-Methyl-N-(1-Methyl-1H-Indol-2-yl)benzenesulfonamide (): Structural Differences: Incorporates an indolyl group and methyl substituent. Molecular Weight: 536.82 g/mol, significantly higher than the target compound due to the indole group .

Nitro-Substituted Sulfonamides

- N-(3-((6,7-Dimethoxyquinazolin-4-yl)Amino)Phenyl)-4-Nitrobenzenesulfonamide (): Biological Activity: Exhibits potent anti-cancer activity (IC₅₀ = 10.29 µM against Ehrlich Ascites Carcinoma cells). Structural Advantage: The quinazoline group likely contributes to DNA intercalation or kinase inhibition .

- Synthesis Yield: 80%, indicating efficient coupling under optimized conditions .

Physicochemical Properties and Spectral Characterization

Key data for structurally related sulfonamides:

Crystallographic Insights

- N-(2-Chlorophenyl)-4-Nitrobenzenesulfonamide () : X-ray diffraction reveals a planar sulfonamide group with intermolecular hydrogen bonds (N–H···O), stabilizing the crystal lattice. The chloro substituent induces torsional strain, affecting molecular conformation . This data may extrapolate to the target compound’s solid-state behavior.

Biological Activity

N-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, a nitro group, and halogen substitutions (chlorine and iodine) on the phenyl rings. These structural elements contribute to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, thereby altering metabolic pathways. The presence of the nitro and iodine groups can enhance binding affinity to these targets, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

- Neuropharmacological Effects : Research indicates that this compound may be effective against central nervous system disorders. It has shown potential in treating conditions like depression, anxiety, and neurodegeneration by modulating metabotropic glutamate receptors (mGluR4) and other targets involved in neurotransmission .

Antitumor Activity

The compound has been evaluated for its antitumor properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis through the modulation of Bcl-2 family proteins. For instance, modifications to the compound have led to enhanced binding affinities and increased potency against small-cell lung cancer cell lines .

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties, although specific data on its spectrum of activity remains limited. Comparative studies with similar compounds indicate that structural modifications can significantly influence antimicrobial efficacy .

Case Studies

- CNS Disorders : A study highlighted the effectiveness of this compound in models of Parkinson's disease and Alzheimer's disease. The modulation of mGluR4 was linked to improvements in cognitive function and reductions in neuroinflammation .

- Cancer Research : In a series of experiments targeting various cancer cell lines, this compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects. The structure-activity relationship (SAR) studies revealed that specific substitutions could enhance its antitumor activity .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| N-(4-iodophenyl)-N’-2-chloroethylurea | Antineoplastic | Significant antiangiogenic potency noted |

| N-(4-iodophenyl)-β-alanine derivatives | Antimicrobial | Potential for broad-spectrum activity |

| N-(2-chloro-4-bromophenyl)-4-nitrobenzenesulfonamide | Moderate antitumor | Less potent than this compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.